molecular formula C16H16Cl2O3S2 B015243 2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate CAS No. 887354-40-7

2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate

Cat. No.: B015243
CAS No.: 887354-40-7
M. Wt: 391.3 g/mol
InChI Key: ALGOTCPFHQNRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a benzene ring, along with a methylsulfonylsulfanylethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

These processes are optimized for high yield and purity, often utilizing advanced separation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S2/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOTCPFHQNRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412832
Record name 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-40-7
Record name 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
Reactant of Route 3
Reactant of Route 3
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
Reactant of Route 4
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
Reactant of Route 5
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
Reactant of Route 6
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.